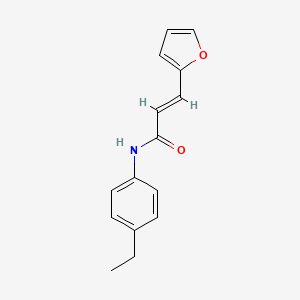

(2E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide, also known as EF-24, is a synthetic analog of curcumin, a natural compound found in turmeric. EF-24 has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Aplicaciones Científicas De Investigación

Structural and Computational Studies

Research involving compounds structurally related to (2E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide, such as cathinones, has focused on their characterization using techniques like FTIR, UV-Vis, NMR spectroscopy, and X-ray diffraction. Computational methods like density functional theory (DFT) and time-dependent DFT have been used for optimizing geometries and predicting electronic spectra, aligning well with X-ray data (Nycz et al., 2011).

Synthesis and Anti-Bacterial Activities

Studies have demonstrated the synthesis of furan-2-carboxamide derivatives and their arylated analogues, showcasing their potential anti-bacterial activities against drug-resistant bacteria like A. baumannii and K. pneumoniae. Computational docking studies and molecular dynamics simulations have further validated these activities, revealing the active sites and molecular interaction stability (Siddiqa et al., 2022).

Polymerization and Material Science Applications

Furanic-aliphatic polyamides derived from furan-2,5-dicarboxylic acid (FDCA), including compounds related to (2E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide, have been explored as sustainable alternatives to polyphthalamides in material science. These polyamides exhibit promising properties for high-performance materials, with enzymatic polymerization techniques being used to achieve high molecular weights (Jiang et al., 2015).

Applications in Dye-Sensitized Solar Cells

Furan derivatives, including those structurally similar to (2E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide, have been used in dye-sensitized solar cells. For instance, phenothiazine derivatives with furan as a conjugated linker demonstrated a significant improvement in solar energy-to-electricity conversion efficiency, highlighting the potential of such compounds in renewable energy technologies (Kim et al., 2011).

Propiedades

IUPAC Name |

(E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-12-5-7-13(8-6-12)16-15(17)10-9-14-4-3-11-18-14/h3-11H,2H2,1H3,(H,16,17)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWIJUMSXOYGEF-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-oxopyrrolidin-1-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2891167.png)

![Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2891168.png)

![3-Methyl-1-[4-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]phenyl]sulfonylpiperidine](/img/structure/B2891171.png)

![Ethyl 4-[[2-[[5-(4-aminophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2891173.png)

![2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2891174.png)

![1,3-dimethyl-5-((2-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2891176.png)

![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox+](/img/structure/B2891177.png)

![5-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2891184.png)

![N-[(2-Methoxyphenyl)methyl]-N-[2-(6-methylpyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2891188.png)